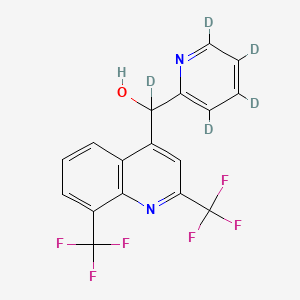

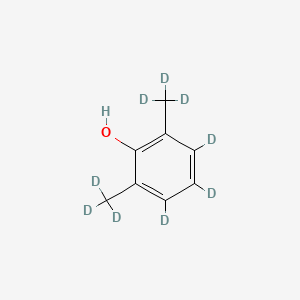

2,6-Dimethylphenol-d9 (Major)

概要

説明

“2,6-Dimethylphenol-d9 (Major)” is also known as 2,6-Xylenol-d9, 1-Hydroxy-2,6-dimethylbenzene-d9, and 2,6-Dimethylphenol-d9 . It is a stable isotope labelled compound with a molecular formula of C8HD9O and a molecular weight of 131.22 . It is also commonly known as 2,6-dimethylphenol (DMP) and is a colorless solid .

Synthesis Analysis

The synthesis of 2,6-dimethylphenol-d9 involves selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation .

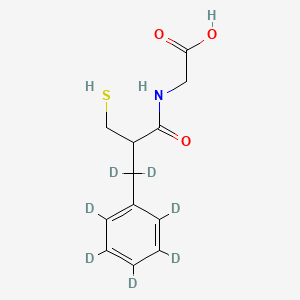

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenol-d9 is represented by the formula C8HD9O . The unlabelled version of this compound, 2,6-dimethylphenol, has a molecular formula of C8H10O .

Chemical Reactions Analysis

The oxidation of 2,6-dimethylphenol in supercritical water has been studied as a decomposition mechanism .

Physical And Chemical Properties Analysis

2,6-Dimethylphenol-d9 has a molecular weight of 131.22 . The unlabelled version, 2,6-dimethylphenol, has a molecular weight of 122.1644 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Safety and Hazards

将来の方向性

The future directions of 2,6-Dimethylphenol-d9 research could involve its use in the synthesis of new chemical compounds as additives to lubricants, which ensure their highly efficient functioning over a long period of time . Another potential area of research could be the use of supercritical water oxidation as a method for the decomposition of 2,6-dimethylphenol .

特性

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenol-d9 (Major) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)